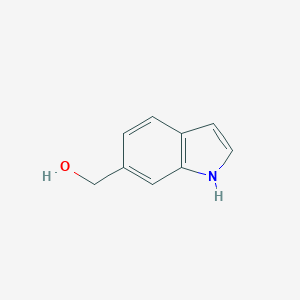

(1H-indol-6-yl)methanol

Overview

Description

(1H-indol-6-yl)methanol (1H-IM) is an organic compound that belongs to the class of indoles, which are aromatic compounds consisting of a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. It is a colorless, water-soluble, and volatile compound that has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. 1H-IM has been extensively studied due to its potential therapeutic effects, and its structure has been identified as a key component of many natural compounds and pharmaceuticals.

Scientific Research Applications

Synthesis and Pharmacological Applications : Derivatives of (1H-Indol-3-yl)acetohydrazide have been synthesized and shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some derivatives also demonstrated moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).

Selective Methylation in Supercritical Methanol : Research on the ring-methylation of indole using supercritical methanol found selective methylation at the C3 position of indole, producing 3-methylindole efficiently. This method suggests a potential pathway involving (1H-indol-3-yl)methanol (Kishida et al., 2010).

Calorimetric and Computational Study : The enthalpies of formation for (1H-indol-2-yl)methanol, (1H-indol-3-yl)methanol, and related compounds were investigated, providing important thermodynamic data relevant for chemical synthesis and analysis (Carvalho et al., 2019).

Synthesis of Cyclopenta[b]indole Alkaloids : α-Trifluoromethyl-(indol-3-yl)methanols were used as trifluoromethylated C3 1,3-dipoles in a [3+2] cycloaddition for synthesizing 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating the versatility of these compounds in organic synthesis (Dong et al., 2014).

Catalytic Reactions : Various studies have explored the use of (1H-indol-3-yl)methanol and its derivatives in catalytic reactions for synthesizing complex organic compounds, highlighting their utility in organic chemistry and potential pharmaceutical applications (Zhou et al., 2018), (Inamdar et al., 2017).

Safety and Hazards

“(1H-indol-6-yl)methanol” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study and application of “(1H-indol-6-yl)methanol” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the potential future directions .

Mechanism of Action

Target of Action

Indole-6-methanol, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indole-6-methanol may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole-6-methanol, like other indole derivatives, may be involved in various biochemical pathways. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is traditionally obtained from tryptophan via the action of bacterial tryptophanase or plant/bacterial indole-3-glycerol-phosphate lyases . .

Pharmacokinetics

Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .

Result of Action

Indole derivatives are known to have diverse biological activities , suggesting that Indole-6-methanol may have similar effects.

properties

IUPAC Name |

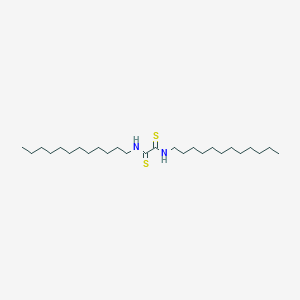

1H-indol-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMZOPANDOHWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378473 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1075-26-9 | |

| Record name | 6-Hydroxymethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)